A Technical Guide to 4-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block for Chemical Innovation
A Technical Guide to 4-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block for Chemical Innovation
Executive Summary: This guide provides a comprehensive technical overview of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. We will delve into its precise chemical identity, addressing the critical concept of lactam-lactim tautomerism that defines its structure and reactivity. The document further outlines its physicochemical properties, safety and handling protocols, a plausible synthetic pathway, and its primary application as a versatile intermediate for constructing complex molecular architectures via modern cross-coupling methodologies. This guide is intended to serve as a key resource for scientists leveraging this potent building block in their research endeavors.
Nomenclature, Structure, and Isomerism
A precise understanding of a molecule's structure is foundational to its application. For the compound , this involves not only its formal name but also an appreciation of its dominant isomeric form.
IUPAC Nomenclature and Chemical Identity
The formal IUPAC name for this compound is 4-Iodo-5-(trifluoromethyl)pyridin-2-ol .[1][2] However, due to the phenomenon of tautomerism, it predominantly exists in the lactam form, which is more accurately named 4-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one . Throughout this guide, we will refer to the compound by its common "-ol" name but will base discussions of reactivity and structure on the more stable "-one" tautomer.
Core Chemical Data
All quantitative data for this molecule are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 1227601-04-8 | [1][2] |
| Molecular Formula | C₆H₃F₃INO | [1][2] |
| Molecular Weight | 288.99 g/mol | [1][2] |
| Canonical SMILES | FC(F)(F)C1=CN=C(O)C=C1I | [2] |
| InChI Key | Not explicitly available in search results. |
The Critical Role of Tautomerism
Like other 2-hydroxypyridines, this molecule exists as an equilibrium between two tautomeric forms: the aromatic alcohol (enol or lactim) form and the non-aromatic cyclic amide (keto or lactam) form.[3] For 2-hydroxypyridine and its derivatives, the equilibrium overwhelmingly favors the pyridin-2-one (lactam) form, particularly in the solid state and in polar solvents.[3][4][5] This preference is driven by favorable intermolecular hydrogen bonding and the high stability of the amide group.[3] Understanding this equilibrium is crucial, as the two forms present different reactive sites and physicochemical properties.
Caption: Lactam-lactim tautomerism of the title compound.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring chemical integrity and user safety.
Physicochemical Properties
| Property | Value | Source |
| Purity | ≥97% (Typical) | [1] |
| Appearance | Colorless to white or yellow solid/liquid (Inferred from related compounds) | |
| Storage Conditions | Keep in a dark place, Inert atmosphere, 2-8°C | [1][2] |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
| GHS Data | Value | Source |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Synthesis and Reactivity
As a specialized building block, its synthesis requires a multi-step approach, and its structure offers specific handles for further chemical modification.
Proposed Synthetic Pathway
While a specific, published synthesis for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol was not found, a chemically sound route can be proposed based on established methods for creating similar trifluoromethyl-substituted pyridones.[6] A plausible approach involves the cyclocondensation of a trifluoromethyl-containing building block followed by a directed iodination step.
Caption: Proposed high-level synthetic workflow.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one
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To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and cyanoacetamide (1.0 eq).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with aqueous HCl (2M) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-(trifluoromethyl)pyridin-2(1H)-one.
Step 2: Synthesis of 4-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one
-
Dissolve 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature, or with gentle heating (40-50°C) if required, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Key Reactivity: The Iodo Group
The iodine atom at the C4 position is the molecule's most valuable synthetic handle. It is an excellent leaving group and readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this core intermediate.
Applications in Medicinal and Agrochemical Chemistry
The unique combination of a trifluoromethyl group, an iodo-handle, and a pyridone scaffold makes this compound a "privileged" building block for creating novel bioactive molecules.
The Trifluoromethyl Group: A Bioactive Enhancer
Incorporating a trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly and beneficially alter a molecule's properties:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, blocking sites of oxidative metabolism and increasing the drug's half-life.
-
Enhanced Lipophilicity: The -CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[4]
-
Modulation of pKa: It can significantly alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
-
Improved Receptor Binding: The group can engage in unique interactions within a protein's binding pocket, leading to higher potency.
Trifluoromethylated pyridines are key structural motifs in numerous successful agrochemicals and pharmaceuticals.[6][7]
The Pyridin-2-one Scaffold: A Versatile Pharmacophore
The pyridin-2-one core is not merely a carrier for the other functional groups. It is a well-established pharmacophore that can act as a bioisostere for amide or benzene groups, while offering unique properties.[4] Its N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor, allowing for specific and strong interactions with biological targets.[4]
Application Workflow: Suzuki Cross-Coupling for Library Synthesis
A primary application for this compound is as a starting material in diversity-oriented synthesis. The workflow below illustrates its use in a Suzuki coupling reaction to generate a library of novel compounds for biological screening.
Caption: Use in drug discovery via Suzuki coupling.
Experimental Protocol: Representative Suzuki Coupling
-
In a reaction vessel, combine 4-Iodo-5-(trifluoromethyl)pyridin-2-one (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a base, typically aqueous sodium carbonate (2M solution, 3.0 eq).
-
Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired 4-aryl-5-(trifluoromethyl)pyridin-2-one.
Conclusion
4-Iodo-5-(trifluoromethyl)pyridin-2-ol, or more accurately its pyridin-2-one tautomer, represents a highly valuable and versatile building block for chemical synthesis. The strategic placement of a reactive iodine handle, a bio-potentiating trifluoromethyl group, and a pharmacologically relevant pyridone core provides researchers with a powerful tool for the rapid construction of novel and complex molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an ideal starting point for generating libraries of compounds for drug discovery and agrochemical research, promising to facilitate the development of the next generation of bioactive agents.
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